molecular formula C21H20N4O4 B3013950 N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide CAS No. 1207024-27-8

N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide

Cat. No.: B3013950
CAS No.: 1207024-27-8
M. Wt: 392.415
InChI Key: OSVHCZNTGGBCMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide is a chemical compound with the molecular formula C21H20N4O4. This compound is known for its unique structure, which includes a nicotinamide moiety linked to a phenylurea group substituted with a 3,4-dimethoxyphenyl group. The compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide typically involves the following steps:

    Formation of the Urea Linkage: The initial step involves the reaction of 3,4-dimethoxyaniline with an isocyanate derivative to form the corresponding urea compound.

    Coupling with Nicotinamide: The urea compound is then coupled with nicotinic acid or its derivatives under suitable conditions to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can produce amines.

Scientific Research Applications

N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in inhibiting certain enzymes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)picolinamide
  • N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)benzoic acid

Uniqueness

N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide stands out due to its unique combination of a nicotinamide moiety and a 3,4-dimethoxyphenyl group This structure imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

IUPAC Name

N-[2-[(3,4-dimethoxyphenyl)carbamoylamino]phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-28-18-10-9-15(12-19(18)29-2)23-21(27)25-17-8-4-3-7-16(17)24-20(26)14-6-5-11-22-13-14/h3-13H,1-2H3,(H,24,26)(H2,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVHCZNTGGBCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2NC(=O)C3=CN=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.